![molecular formula C15H14N2O3 B7581371 4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B7581371.png)
4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid, also known as MPB, is a chemical compound that has gained attention in the scientific community for its potential applications in research.
科学的研究の応用
4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid has been used in various scientific research applications, including cancer research, drug discovery, and enzyme inhibition studies. 4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid has been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. Additionally, 4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid has been used in drug discovery as a scaffold for the development of new drugs. 4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid has also been used in enzyme inhibition studies to better understand the mechanisms of certain enzymes.
作用機序
4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid works by inhibiting the activity of certain enzymes, specifically those involved in the biosynthesis of nucleotides. By inhibiting these enzymes, 4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid can prevent the growth and proliferation of cancer cells. Additionally, 4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid has been shown to inhibit the activity of certain enzymes involved in inflammation and pain, making it a potential treatment for inflammatory diseases.
Biochemical and Physiological Effects:
4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid has been shown to have antioxidant effects and can protect against oxidative stress. 4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid in lab experiments is its relative ease of synthesis. Additionally, 4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid has been shown to be a potent inhibitor of certain enzymes, making it a useful tool for enzyme inhibition studies. However, one limitation of using 4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid is its potential toxicity. Careful handling and dosing are necessary to ensure the safety of researchers working with 4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid.
将来の方向性
There are several future directions for research involving 4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid. One potential direction is the development of 4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanisms of action of 4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid and its potential applications in other areas of research, such as neuroprotection and enzyme inhibition.
合成法
The synthesis of 4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid involves the reaction of 5-methyl-3-pyridinecarboxylic acid with formaldehyde and ammonia. The resulting product is then reacted with 4-aminobenzoic acid to yield 4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid. The synthesis of 4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid is a relatively simple process and can be performed in a laboratory setting.
特性
IUPAC Name |
4-[[(5-methylpyridine-3-carbonyl)amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-6-13(9-16-7-10)14(18)17-8-11-2-4-12(5-3-11)15(19)20/h2-7,9H,8H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJWIHDNSVDFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)NCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

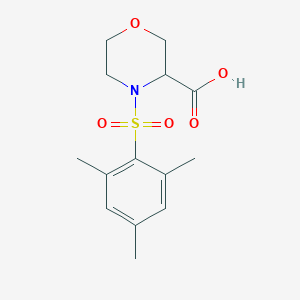
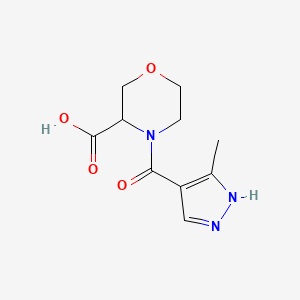
![4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581299.png)
![4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581306.png)
![4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581318.png)
![3-[(5-Sulfamoylfuran-2-yl)methylamino]benzoic acid](/img/structure/B7581323.png)

![5-[(2-Methylpropylamino)methyl]furan-2-sulfonamide](/img/structure/B7581332.png)
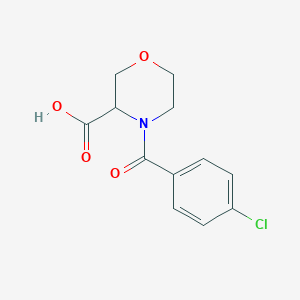

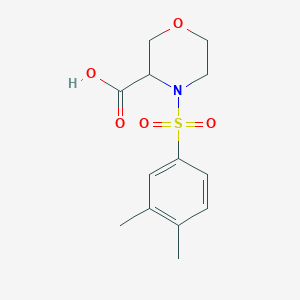
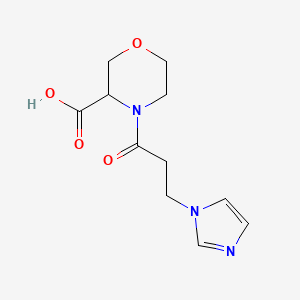
![3-[[2-(Methoxymethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B7581376.png)
